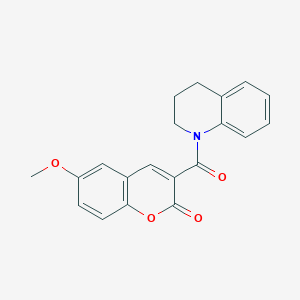
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one” is a complex organic molecule that contains a quinoline and chromenone moiety. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . Chromenones are a type of organic compound that contain a benzopyranone structure, which is also common in many bioactive compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinoline and chromenone moieties separately, followed by a coupling reaction. The quinoline could potentially be synthesized using the Skraup or Doebner-Miller synthesis , while the chromenone could be synthesized via a Baker-Venkataraman rearrangement .Aplicaciones Científicas De Investigación
Antitumor and Cytotoxic Activities
Research has demonstrated the potential of compounds similar to 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-6-methoxy-chromen-2-one in exhibiting cytotoxic activities against human glioblastoma cells. For example, a study synthesized benzo[h]quinoline and benzo[h]chromene derivatives, evaluating their cytotoxic activity. One compound showed significant cytotoxic effects, suggesting the chromene moiety's role in cytotoxicity (Haiba et al., 2016).
Synthetic Methodologies
The compound's framework has inspired the development of synthetic methodologies for quinoline derivatives. A notable example is the one-pot synthesis of 3-benzoylquinolines from chromones and various 2-nitrobenzaldehydes, showcasing the compound's influence on facilitating new synthetic routes (Basavaiah et al., 2006).
Luminescent Properties
The structural motif of this compound has been utilized in the synthesis of naphtho[2,3-f]quinoline derivatives with good luminescent properties. This application is significant for the development of organic electroluminescent (EL) media, indicating the compound's role in materials science (Tu et al., 2009).
Corrosion Inhibition
Studies on quinoline derivatives, including structures related to this compound, have explored their application as corrosion inhibitors. Computational studies have provided insights into their adsorption and corrosion inhibition properties on iron surfaces, contributing to the development of new anticorrosive materials (Erdoğan et al., 2017).
Antimicrobial Agents
The chemical framework of this compound has been leveraged in synthesizing new derivatives with potential antimicrobial activity. A study involving multicomponent reactions yielded novel chromeno[4,3-f][1,8]naphthyridines derivatives, which were evaluated for antimicrobial activity, indicating the compound's application in developing new antimicrobial agents (Gohil et al., 2016).
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-24-15-8-9-18-14(11-15)12-16(20(23)25-18)19(22)21-10-4-6-13-5-2-3-7-17(13)21/h2-3,5,7-9,11-12H,4,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLOAUXBFCRVBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

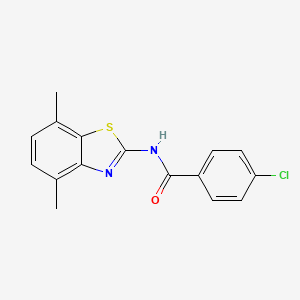


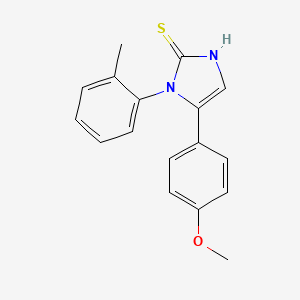
![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)
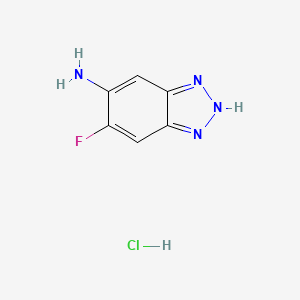
![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)

![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![Benzyl 2-[4,7,8-trimethyl-6-(2-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B3014515.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
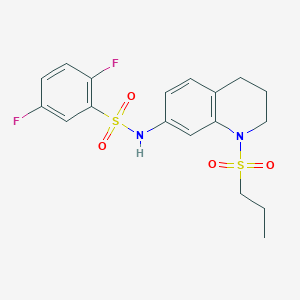
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)